
2-(2,3-Dichlorophenyl)-4-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)-4-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a dichlorophenyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine typically involves the reaction of 2,3-dichloroaniline with a suitable pyrrolidine derivative. One common method involves the reaction of 2,3-dichloroaniline with 4-methylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The use of efficient purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dichlorophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2-(2,3-Dichlorophenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2,3-Dichlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with dopamine receptors, influencing neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with similar structural features, used in the synthesis of pharmaceuticals like aripiprazole.
3,4-Dichlorophenylpiperazine: Another similar compound with different substitution patterns, exhibiting distinct pharmacological properties
Uniqueness
2-(2,3-Dichlorophenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern and the presence of a methyl group on the pyrrolidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other related compounds.
Propriétés
Formule moléculaire |
C11H13Cl2N |
|---|---|
Poids moléculaire |
230.13 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H13Cl2N/c1-7-5-10(14-6-7)8-3-2-4-9(12)11(8)13/h2-4,7,10,14H,5-6H2,1H3 |
Clé InChI |
DIAGUHURTABACS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


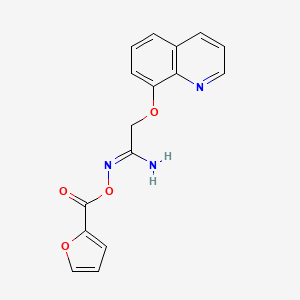

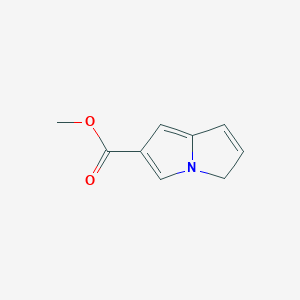
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)

![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)
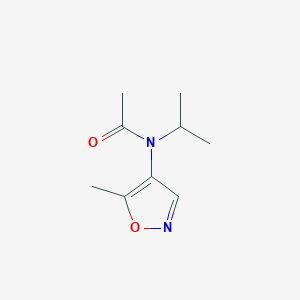
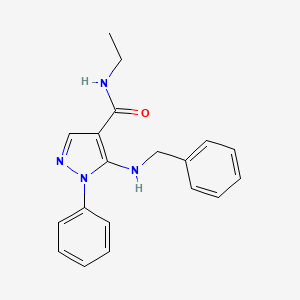

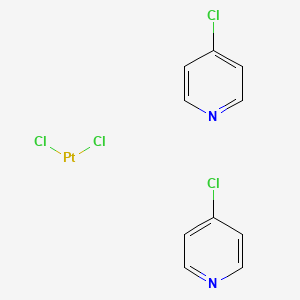

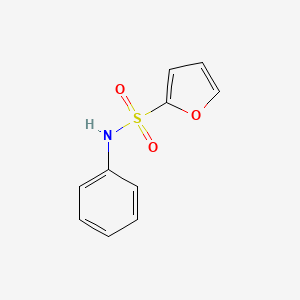

![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)
